N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS No.: 898448-09-4
Cat. No.: VC4847096
Molecular Formula: C21H20N2O6S3
Molecular Weight: 492.58
* For research use only. Not for human or veterinary use.
![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide - 898448-09-4](/images/structure/VC4847096.png)
Specification
CAS No. | 898448-09-4 |
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Molecular Formula | C21H20N2O6S3 |
Molecular Weight | 492.58 |
IUPAC Name | N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Standard InChI | InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |
Standard InChI Key | HYTRANLYMXEVID-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Introduction
The compound N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide is a complex organic molecule that integrates several functional groups, including a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group. Its structural complexity suggests potential applications in medicinal chemistry, particularly as a candidate for enzyme inhibition and drug development.
This article provides an in-depth exploration of the compound's synthesis, structural properties, potential biological activities, and applications.
Structural Features
The molecular structure of this compound is characterized by:
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Core Components:
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Chemical Formula:
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Molecular Weight: Approximately 472.54 g/mol.
The presence of sulfonamide and thiophene groups is notable for their roles in enhancing biological activity and solubility. These groups are often found in compounds with antimicrobial and anticancer properties.
Synthesis Pathway
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide typically involves multi-step organic reactions:
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Preparation of Tetrahydroquinoline Derivative:
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Starting from commercially available quinoline derivatives.
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Functionalization at specific positions to introduce the thiophenyl sulfonyl group.
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Introduction of Benzo[d]14dioxine Moiety:
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Coupling reactions using sulfonamide chemistry.
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Optimization of reaction conditions (e.g., temperature and solvent).
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Purification:
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Chromatographic techniques such as HPLC or recrystallization to isolate the final product.
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The reaction conditions (e.g., pH and catalysts) are critical to achieving high yields and purity.
Potential Biological Activities
Based on structural features and related studies on similar compounds:
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Enzyme Inhibition:
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The sulfonamide group is known to inhibit enzymes by mimicking substrate binding.
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Potential targets include carbonic anhydrase and proteases.
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Antimicrobial Activity:
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The thiophene ring may contribute to antibacterial or antifungal properties.
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Sulfonamides are well-documented for their broad-spectrum antimicrobial effects.
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Anticancer Potential:
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Quinoline derivatives have shown promise in inhibiting tumor cell proliferation.
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Molecular docking studies could reveal interactions with cancer-related enzymes or receptors.
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Analytical Characterization
To confirm the structure and purity of the compound:
Technique | Observations/Results |
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NMR Spectroscopy | Peaks corresponding to aromatic and aliphatic protons. |
Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |
Infrared (IR) Spectroscopy | Sulfonamide () stretching around 1350–1150 cm. |
Elemental Analysis | Matches theoretical values for . |
These methods ensure the compound's identity and assess its functional groups' integrity.
Applications in Medicinal Chemistry
This compound holds promise for various applications:
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Drug Development:
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Lead compound for designing enzyme inhibitors.
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Potential scaffold for developing anticancer agents.
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Structure-Activity Relationship (SAR) Studies:
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Modifications at the thiophene or dioxine rings could improve activity or selectivity.
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SAR studies can guide further optimization for specific targets.
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Pharmacokinetics and Drug-Likeness:
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Computational tools like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) properties.
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Preliminary data suggest good drug-like characteristics due to its balanced hydrophilicity/hydrophobicity.
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Limitations and Future Directions
While promising, several challenges remain:
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Synthetic Challenges: Multi-step synthesis requires optimization for scalability.
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Biological Validation: Experimental validation (e.g., in vitro assays) is needed to confirm predicted activities.
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Toxicity Studies: Comprehensive safety profiling is essential before clinical applications.
Future research should focus on:
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Exploring derivatives with improved solubility or potency.
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Conducting high-throughput screening against diverse biological targets.
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Investigating its mechanism of action through crystallography or molecular dynamics simulations.
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